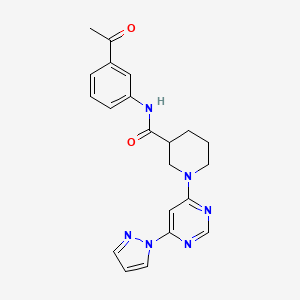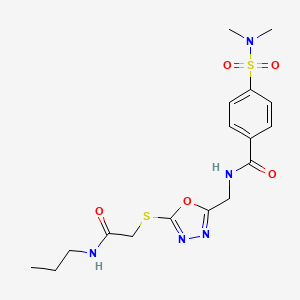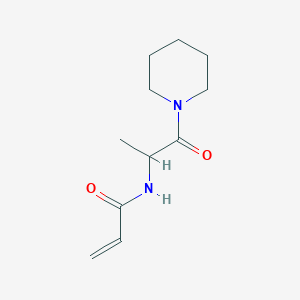
2,3-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including Diels-Alder reactions, reductive cyclization, and etherification processes. For example, the synthesis of methyl 2-benzamido-4-(3,4-dimethoxyphenyl)-5-methylbenzoate, a compound with a similar structure, was achieved through a Diels-Alder reaction followed by intramolecular hydrogen bonding and aromatic π-π interactions to form a complex structure (Kranjc, Kočevar, & Perdih, 2011). Another synthesis method for a closely related compound utilized 'one-pot' reductive cyclization, highlighting the complexity and precision required in synthesizing these molecules (Bhaskar et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds in this class has been elucidated using various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and LC-MS, which provide detailed information on the molecular framework and functional groups present. The crystal structure of similar compounds reveals intramolecular N-H···O hydrogen bonds and aromatic π-π interactions, contributing to the stability and three-dimensional framework of these molecules (Demir et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving compounds of this complexity often include cycloadditions, etherification, and Beckmann rearrangement, demonstrating their reactivity and potential for chemical modification. The chemical properties are influenced by the specific functional groups present, such as amide bonds and methoxy groups, which affect their reactivity and interaction with other molecules (Chen, Ye, & Hu, 2012).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystal structure, can be characterized through X-ray crystallography, which provides insights into the molecular conformation and intermolecular interactions within the crystal lattice. These properties are crucial for understanding the stability and solubility of the compounds (Kranjc, Juranovič, Kočevar, & Perdih, 2012).
Applications De Recherche Scientifique
Novel Synthetic Approaches and Chemical Interactions
A study by Abu‐Hashem et al. (2020) presents the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showcasing the potential for creating anti-inflammatory and analgesic agents through innovative synthetic pathways. This research highlights the broader context of chemical synthesis in which compounds like 2,3-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide could be explored for similar pharmacological potentials (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Research by Owton et al. (1995) on the synthesis of an analogue of the osteoarthritis drug rhein demonstrates the importance of structural modifications in drug development. The methods and findings from this study could be applicable to the design and synthesis of derivatives of 2,3-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide for improved pharmacokinetic properties or therapeutic efficacy (Owton, Brunavs, Miles, Dobson, & Steggles, 1995).
Högberg et al. (1990) explored the synthesis and antidopaminergic properties of benzamide derivatives, indicating the potential of structurally similar compounds in the development of antipsychotic medications. This research underlines the relevance of chemical structure to biological activity, suggesting avenues for the application of 2,3-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide in neuropsychiatric drug discovery (Högberg, de Paulis, Johansson, Kumar, Hall, & Ogren, 1990).
Chemical Structure and Activity Relationships
- The work of Nomura et al. (1999) on antihyperglycemic agents provides insight into the structure-activity relationships of benzamide derivatives. This information is critical for understanding how modifications to the chemical structure can influence biological activity and offers a framework for researching compounds like 2,3-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide in the context of diabetes mellitus treatment (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, & Awano, 1999).
Propriétés
IUPAC Name |
2,3-dimethoxy-N-[[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-24-15-9-7-13(8-10-15)18-11-14(22-27-18)12-21-20(23)16-5-4-6-17(25-2)19(16)26-3/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHBMHDLSNMMNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Phenylethyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2497493.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isobutyramide](/img/structure/B2497495.png)
![N-isopentyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2497496.png)
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2497497.png)
![4-fluoro-N-[6-[(4-fluorophenyl)sulfonylamino]hexyl]benzenesulfonamide](/img/structure/B2497498.png)








